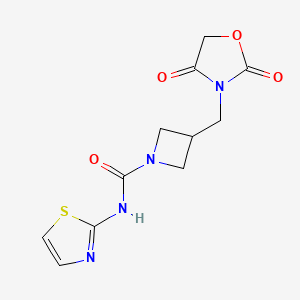
3-((2,4-dioxooxazolidin-3-yl)methyl)-N-(thiazol-2-yl)azetidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-((2,4-dioxooxazolidin-3-yl)methyl)-N-(thiazol-2-yl)azetidine-1-carboxamide is a synthetic molecule that appears to be related to a class of compounds with potential pharmacological properties. While the provided papers do not directly discuss this specific compound, they do provide insights into related chemical structures and their biological activities. For instance, the first paper discusses derivatives of 3,4-dihydro-3-oxo-1,4-benzoxazine-8-carboxamide, which are potent serotonin-3 (5-HT3) receptor antagonists, indicating the relevance of such structures in medicinal chemistry . The second paper describes the synthesis and antimicrobial evaluation of thiazolidin-4-ones and azetidin-2-ones derivatives, which are structurally related to the compound and exhibit moderate to good antimicrobial activity .
Synthesis Analysis
The synthesis of related compounds involves the formation of azetidin-2-ones derivatives from N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives . Although the exact synthesis of 3-((2,4-dioxooxazolidin-3-yl)methyl)-N-(thiazol-2-yl)azetidine-1-carboxamide is not detailed in the provided papers, similar synthetic routes may be employed, involving key steps such as cyclization and functional group transformations to achieve the desired oxazolidin and azetidine moieties.
Molecular Structure Analysis
The molecular structure of the compound of interest includes an azetidine ring, which is a four-membered nitrogen-containing ring, and an oxazolidin ring, which is a five-membered ring containing both nitrogen and oxygen atoms. These structural features are known to impart certain biological activities, as seen in the compounds discussed in the papers, where the presence of azabicyclo[2.2.2]oct-3-yl and thiazolidin-4-ones moieties contribute to their pharmacological profiles .
Chemical Reactions Analysis
The chemical reactivity of such compounds typically involves interactions with biological targets such as receptors or enzymes. The first paper indicates that the benzoxazine derivatives interact with the 5-HT3 receptor, a key player in the regulation of neurotransmission . Similarly, the azetidin-2-ones derivatives may interact with bacterial and fungal cellular components, leading to their antimicrobial effects .
Physical and Chemical Properties Analysis
While the physical and chemical properties of 3-((2,4-dioxooxazolidin-3-yl)methyl)-N-(thiazol-2-yl)azetidine-1-carboxamide are not explicitly provided, related compounds typically exhibit properties that influence their pharmacokinetics and pharmacodynamics. For example, the solubility, stability, and lipophilicity of these compounds can affect their absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for their effectiveness as drugs .
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Applications
A series of novel thiazolidine-2,4-dione carboxamide and amino acid derivatives, related to the compound of interest, were synthesized and showed weak to moderate antibacterial activity against Gram-negative bacteria, as well as antifungal activity. These compounds were characterized by various chromatographic and spectrometric methods, highlighting their potential in combating microbial infections (Alhameed et al., 2019).
Anti-inflammatory and Analgesic Agents
Novel heterocyclic compounds derived from visnaginone and khellinone, which are structurally related to the query compound, have been identified as having significant anti-inflammatory and analgesic activities. These compounds exhibited high inhibitory activity on cyclooxygenase-2 (COX-2) selectivity, alongside notable analgesic and anti-inflammatory properties, suggesting their potential for therapeutic applications in inflammation and pain management (Abu‐Hashem et al., 2020).
Anticancer Activity
Research into benzothiazole incorporated thiazolidin-4-ones and azetidin-2-ones derivatives, which share a core structural motif with the compound , has revealed their potential in inhibiting the growth of cancer cells. These compounds were synthesized and evaluated for their in vitro antimicrobial evaluation, displaying moderate to good inhibition against various pathogenic bacterial and fungal strains (Gilani et al., 2016).
Cardiotonic Activity
The modification of the thiazolidine moiety in certain derivatives has shown to influence cardiotonic activity, suggesting the potential use of these compounds in developing treatments for heart conditions. This research underscores the importance of structural variations in designing compounds with desired biological activities (Nate et al., 1987).
Eigenschaften
IUPAC Name |
3-[(2,4-dioxo-1,3-oxazolidin-3-yl)methyl]-N-(1,3-thiazol-2-yl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O4S/c16-8-6-19-11(18)15(8)5-7-3-14(4-7)10(17)13-9-12-1-2-20-9/h1-2,7H,3-6H2,(H,12,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRIGOBNRHXKBQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NC2=NC=CS2)CN3C(=O)COC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((2,4-dioxooxazolidin-3-yl)methyl)-N-(thiazol-2-yl)azetidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2,4-difluorophenyl)methyl]-5-methylpyridin-2-amine](/img/structure/B2523996.png)
![N-[2,2-bis(furan-2-yl)ethyl]-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2523997.png)
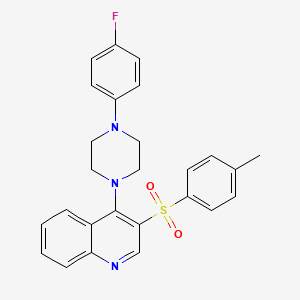
![ethyl [4-({2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B2524000.png)

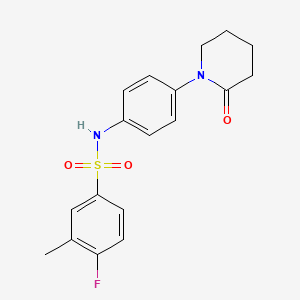
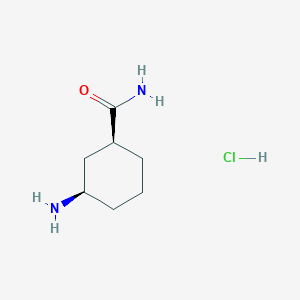

![1-(4-chlorobenzyl)-3-[(4-methoxyphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2524011.png)
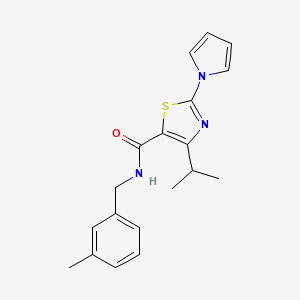
![4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2524014.png)
![2-(2,5,6-Trimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid](/img/structure/B2524016.png)
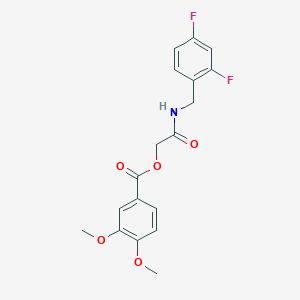
![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2524018.png)